

7-Methylquinoline: A Standard Reference Material for Chromatographic Applications

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Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **7-Methylquinoline** as a standard reference material in various chromatographic techniques. **7-Methylquinoline** is a heterocyclic aromatic compound frequently utilized in chemical synthesis and analysis. Its stable nature and distinct chromatographic behavior make it a suitable reference standard for method development, validation, and routine quality control. These notes are intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Chromatographic Data

Accurate and reliable data are crucial for the effective use of a reference standard. The following tables summarize the key physicochemical and chromatographic properties of **7-Methylquinoline**.

Table 1: Physicochemical Properties of **7-Methylquinoline**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 612-60-2 | [1][2] |
| Molecular Formula | C ₁₀ H ₉ N | [1] |
| Molecular Weight | 143.19 g/mol | |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [3] |
| Melting Point | 35-37 °C | |
| Boiling Point | 258 °C | |
| Purity (by GC) | >98.0% | [3] |

Table 2: Chromatographic Data for **7-Methylquinoline**

| Technique | Column | Mobile Phase/Carrier Gas | Parameter | Value |
|-----------|----------------------------------|--------------------------|----------------|----------|
| GC-MS | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Helium | Retention Time | 8.25 min |
| HPLC | C18 | Acetonitrile/Water | Retention Time | 5.54 min |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent results. The following sections provide methodologies for common chromatographic applications of **7-Methylquinoline**.

Purity Assessment by Gas Chromatography (GC)

This protocol describes the determination of the purity of a **7-Methylquinoline** sample using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Objective: To quantify the purity of **7-Methylquinoline** and identify any volatile impurities.

Materials:

- **7-Methylquinoline** reference standard and sample
- Dichloromethane (GC grade)
- Gas Chromatograph with FID (GC-FID)
- Volumetric flasks and pipettes
- Autosampler vials

Procedure:

- Standard Preparation: Prepare a stock solution of the **7-Methylquinoline** reference standard at a concentration of 1 mg/mL in dichloromethane.
- Sample Preparation: Prepare a solution of the **7-Methylquinoline** sample to be tested at a concentration of 1 mg/mL in dichloromethane.
- GC-FID Conditions:
 - Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Inlet Temperature: 250°C
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
 - Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.[4]

- Detector Temperature: 300°C
- Data Analysis:
 - Inject the standard and sample solutions into the GC-FID system.
 - Identify the peak corresponding to **7-Methylquinoline** based on the retention time of the standard.
 - Calculate the purity of the sample by the area percent method, where the area of the **7-Methylquinoline** peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of **7-Methylquinoline**.

Objective: To determine the retention characteristics and assess the purity of **7-Methylquinoline** using HPLC with UV detection.

Materials:

- **7-Methylquinoline** reference standard and sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- High-Performance Liquid Chromatograph with UV Detector
- Volumetric flasks and pipettes
- Autosampler vials
- 0.45 µm syringe filters

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase of Acetonitrile and Water in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
- **Standard Preparation:** Prepare a stock solution of the **7-Methylquinoline** reference standard at a concentration of 0.1 mg/mL in the mobile phase.
- **Sample Preparation:** Prepare a solution of the **7-Methylquinoline** sample to be tested at a concentration of 0.1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
- **HPLC Conditions:**
 - Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: 254 nm
 - Injection Volume: 10 µL
- **Data Analysis:**
 - Inject the standard and sample solutions.
 - Determine the retention time of **7-Methylquinoline** from the standard chromatogram.
 - Assess the purity of the sample by comparing the peak area of **7-Methylquinoline** to the total peak area in the sample chromatogram.

7-Methylquinoline as an Internal Standard

An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[5] **7-Methylquinoline** can be used as an internal standard for the analysis of other quinoline derivatives or structurally similar compounds.

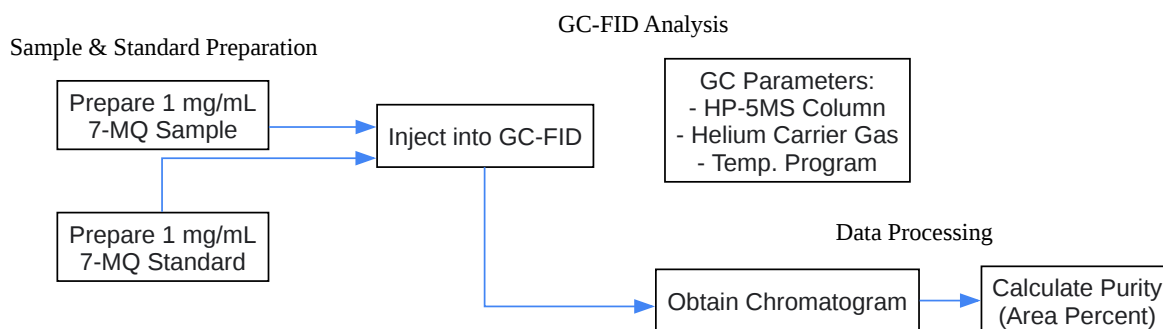
Objective: To use **7-Methylquinoline** as an internal standard for the quantification of an analyte of interest.

Procedure:

- Selection of Internal Standard: Verify that **7-Methylquinoline** is well-resolved from the analyte of interest and does not interfere with any other components in the sample matrix.
- Preparation of Internal Standard Stock Solution: Prepare a stock solution of **7-Methylquinoline** at a precise and known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Calibration Standards Preparation:
 - Prepare a series of calibration standards containing known concentrations of the analyte.
 - Add a constant and precise amount of the **7-Methylquinoline** internal standard stock solution to each calibration standard.
- Sample Preparation: Add the same constant and precise amount of the **7-Methylquinoline** internal standard stock solution to each unknown sample.
- Chromatographic Analysis: Analyze the calibration standards and samples using the appropriate chromatographic method (GC or HPLC).
- Data Analysis:
 - For each chromatogram, determine the peak area of the analyte and the internal standard.
 - Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard using the formula: $RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)$
 - Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
 - Determine the concentration of the analyte in the unknown samples by using the calibration curve and the measured peak area ratio of the analyte to the internal standard.

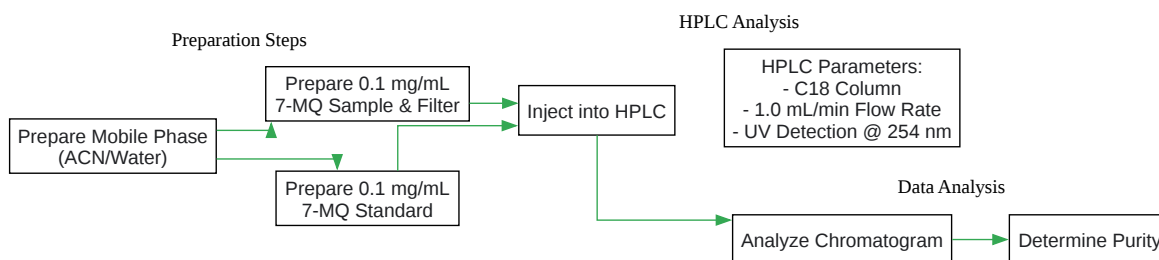
Visualized Workflows

The following diagrams illustrate the logical workflows for the described applications of **7-Methylquinoline**.

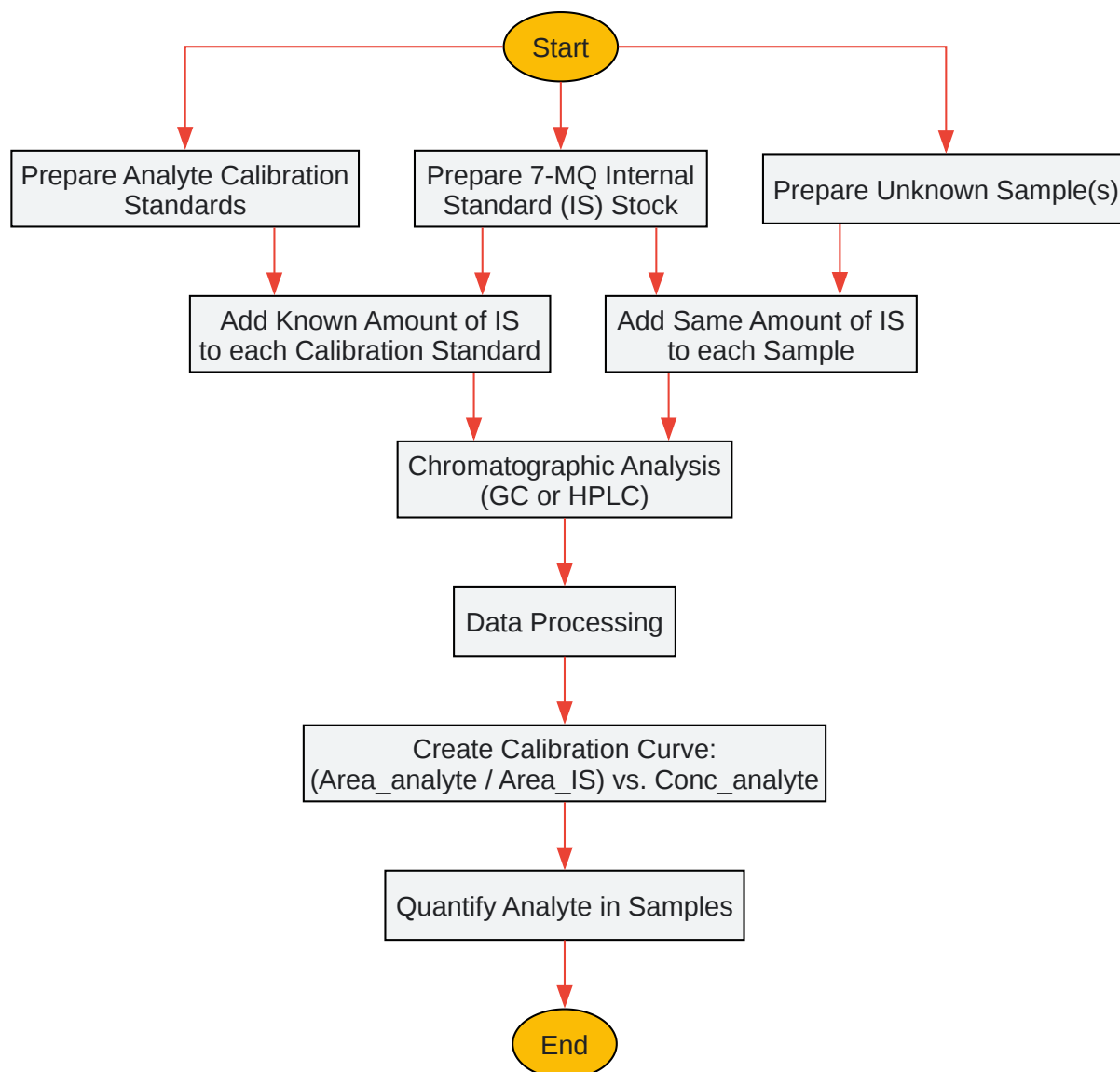


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Caption: Workflow for GC Purity Assessment of **7-Methylquinoline**.



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Caption: Workflow for HPLC Analysis of **7-Methylquinoline**.[Click to download full resolution via product page](#)Caption: Logical Workflow for using **7-Methylquinoline** as an Internal Standard.

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